An In-depth Technical Guide to the Chemical Properties of Hyodeoxycholic Acid Methyl Ester
An In-depth Technical Guide to the Chemical Properties of Hyodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyodeoxycholic acid (HDCA), a secondary bile acid, and its methyl ester derivative are subjects of growing interest in biomedical research due to their roles in various signaling pathways and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of Hyodeoxycholic acid methyl ester. It includes a summary of its physicochemical characteristics, detailed spectral data, and methodologies for its synthesis and purification. Furthermore, this guide illustrates the key signaling pathways influenced by its parent compound, hyodeoxycholic acid, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
Hyodeoxycholic acid methyl ester, also known by its IUPAC name 3α,6α-Dihydroxy-5β-cholan-24-oic acid methyl ester, is a sterol lipid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and analysis.
| Property | Value | Reference(s) |
| CAS Number | 2868-48-6 | [1][2] |
| Molecular Formula | C₂₅H₄₂O₄ | [1][2] |
| Molecular Weight | 406.60 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 86 °C | [3][4] |
| Boiling Point | 507.6 ± 25.0 °C (Predicted) | [4] |
| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 162.1 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |
Spectroscopic Data
The structural elucidation of Hyodeoxycholic acid methyl ester is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃) Chemical Shifts:
-
~3.67 ppm (s, 3H): Methyl protons of the ester group.
-
~3.6 ppm and ~4.1 ppm (m): Protons on carbons bearing hydroxyl groups (C3 and C6).
-
0.6-2.5 ppm: A complex series of multiplets corresponding to the protons of the steroidal ring system and the alkyl side chain.
Expected ¹³C NMR (CDCl₃) Chemical Shifts:
-
~174 ppm: Carbonyl carbon of the ester group.
-
~71 ppm and ~67 ppm: Carbons attached to the hydroxyl groups (C3 and C6).
-
~51 ppm: Methyl carbon of the ester group.
-
10-60 ppm: A series of peaks corresponding to the carbons of the steroidal skeleton and side chain.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of Hyodeoxycholic acid methyl ester would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[10]
Expected MS (EI) Data:
-
Molecular Ion (M⁺): m/z 406.
-
Key Fragments: Loss of water (m/z 388), loss of the methoxy group (m/z 375), and other fragments resulting from cleavage of the steroid ring system.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1][11][12][13]
Expected IR Absorption Peaks:
-
~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.
-
~2940 and ~2860 cm⁻¹: C-H stretching of the alkyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1170 cm⁻¹: C-O stretching of the ester.
Experimental Protocols
Synthesis: Fischer Esterification of Hyodeoxycholic Acid
This protocol describes a general method for the synthesis of Hyodeoxycholic acid methyl ester from its corresponding carboxylic acid via Fischer esterification.[14][15][16][17]
Materials:
-
Hyodeoxycholic acid
-
Anhydrous Methanol (large excess, to act as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane
-
0.6 M Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottomed flask, dissolve Hyodeoxycholic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 0.6 M sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Hyodeoxycholic acid methyl ester.
Purification: Column Chromatography and Recrystallization
The crude product from the synthesis can be purified using a combination of column chromatography and recrystallization.[18][19][20]
3.2.1 Column Chromatography
Materials:
-
Crude Hyodeoxycholic acid methyl ester
-
Silica gel (for column packing)
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
3.2.2 Recrystallization
Materials:
-
Purified Hyodeoxycholic acid methyl ester from chromatography
-
A suitable solvent system (e.g., ethanol-water or acetone-hexane).
Procedure:
-
Dissolve the product in a minimum amount of the hot "good" solvent (e.g., ethanol or acetone).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add the "poor" solvent (e.g., water or hexane) to the hot filtrate until slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain pure Hyodeoxycholic acid methyl ester.
Biological Activity and Signaling Pathways
Hyodeoxycholic acid, the parent compound of the methyl ester, is biologically active and modulates several key signaling pathways. The methyl ester is often used in experimental settings as it is more cell-permeable.
FXR/EREG/EGFR Pathway in Colorectal Cancer
In colorectal cancer (CRC) cells, HDCA has been shown to inhibit proliferation by activating the Farnesoid X Receptor (FXR). This activation leads to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling axis.
TGR5/AKT/NF-κB Pathway in Microglial Inflammation
HDCA can prevent lipopolysaccharide (LPS)-induced inflammation in microglia by modulating the TGR5/AKT/NF-κB signaling pathway.
FXR-PI3K/AKT Pathway in Intestinal Epithelial Cells
HDCA has been observed to suppress the proliferation of intestinal epithelial cells through a pathway involving FXR and the subsequent inhibition of the PI3K/AKT signaling cascade.
Conclusion
This technical guide provides essential information on the chemical properties, spectral characteristics, and relevant experimental protocols for Hyodeoxycholic acid methyl ester. The inclusion of key signaling pathways associated with its parent compound, hyodeoxycholic acid, offers a broader context for its biological significance. This compilation of data and methodologies serves as a valuable starting point for researchers and professionals engaged in the study and application of this bile acid derivative in various fields of biomedical science.
References
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